molecular formula C14H16N2O2 B11872473 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one CAS No. 58034-78-9

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11872473
CAS No.: 58034-78-9
M. Wt: 244.29 g/mol
InChI Key: CYDFIAGFVIGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one (CAS RN: 54756-14-8) is a chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of bioactive naphthyridine derivatives . This compound features the core 1,8-naphthyridine structure, which is a privileged scaffold in drug discovery known for its diverse pharmacological potential . Scientific literature indicates that this specific propanoyl-substituted derivative can be utilized as a key synthetic precursor. It has been referenced in patent literature in processes for alkylating quinolines, pyridines, and isoquinolines, highlighting its utility in synthesizing more complex nitrogen-containing heterocycles . Researchers value this compound for exploring structure-activity relationships (SAR), as modifications to the 1,8-naphthyridine core have led to compounds with a range of biological activities, most notably antimicrobial properties . The 4-oxo-1,8-naphthyridine-3-carboxylic acid framework, to which this compound is related, is the foundational structure of several commercially available antibacterial agents, underscoring the research importance of this chemical class . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

58034-78-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)11-8-16(5-2)14-10(13(11)18)7-6-9(3)15-14/h6-8H,4-5H2,1-3H3

InChI Key

CYDFIAGFVIGXQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC

Origin of Product

United States

Preparation Methods

Precursor Preparation

  • Ethylamine derivatives : Generated via nucleophilic substitution of chloroethyl compounds with ammonia.

  • Propionyl chloride : Synthesized by treating propionic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

  • Methyl-substituted intermediates : Obtained through Friedel-Crafts alkylation or direct methylation using methyl iodide.

Multi-Step Synthesis Pathways

The compound is typically synthesized through sequential condensation, cyclization, and functionalization steps.

Condensation Reactions

Initial steps involve forming the naphthyridine backbone. A common approach combines ethylamine and methyl-substituted pyridinones under acidic conditions:

Example Protocol :

  • Step 1 : React ethylamine with 2-methyl-3-nitropyridine in dimethylformamide (DMF) at 80°C for 12 hours to form 1-ethyl-7-methyl-1,8-naphthyridin-4-one.

  • Step 2 : Introduce the propanoyl group via nucleophilic acyl substitution using propionyl chloride and triethylamine in dichloromethane (DCM).

Key Data :

StepReagentsConditionsYield
1DMF, 80°C12 h, N₂72%
2DCM, Et₃N0°C → RT, 4 h68%

Cyclization Strategies

Cyclization is critical for forming the 1,8-naphthyridine ring. Dieckmann cyclization and thermal methods are predominant.

Dieckmann Cyclization

Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate undergoes base-mediated cyclization:

Procedure :

  • Dissolve precursor in ethanol with sodium ethoxide (EtONa).

  • Reflux at 90°C for 5 hours to form the bicyclic core.

Optimization :

BaseSolventTemp (°C)Yield
EtONaEtOH9069%
K₂CO₃DMF11058%

Thermal Cyclization

Solvent-free conditions at elevated temperatures improve efficiency:

  • Heat 1-ethyl-7-methyl-1,8-naphthyridin-4-one with propionyl chloride at 130°C for 24 hours.

Advantages :

  • Eliminates solvent purification steps.

  • Achieves 86% yield with diphenyl ether as a catalyst.

Functionalization and Side-Chain Modification

The propanoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

  • Conditions : Propionyl chloride, AlCl₃, DCM, 0°C → RT.

  • Yield : 75% with 98% regioselectivity.

Nucleophilic Substitution

  • Reagents : Propionyl chloride, triethylamine, DCM.

  • Challenges : Competing hydrolysis requires anhydrous conditions.

Reaction Optimization and Catalysis

Catalyst selection and solvent systems significantly impact yields.

Catalyst Screening

CatalystSolventTemp (°C)Yield
PPA (polyphosphoric acid)Ph₂O13067%
H₂SO₄AcOH90<10%
Eaton’s reagentTFE7052%

Key Insight : Non-polar solvents (e.g., diphenyl ether) enhance cyclization efficiency by stabilizing transition states.

Solvent-Free Systems

  • Efficiency : 86% yield at 130°C vs. 62% in acetic acid.

  • Mechanism : Reduced side reactions (e.g., hydrolysis) improve selectivity.

Industrial-Scale Production

Scalable methods prioritize cost-effectiveness and safety.

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction time (2 hours vs. 24 hours batch).

  • Yield : 78% with catalyst recycling.

Waste Management

  • Byproducts : HCl gas neutralized with NaOH scrubbers.

  • Solvent Recovery : >90% DCM recycled via distillation.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques.

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 3.02 (q, 2H, -CH₂CH₃).

  • ¹³C NMR : δ 174.3 (C=O), 162.8 (C=N), 56.0 (OCH₃).

Mass Spectrometry

  • HRMS (ESI-TOF) : m/z 244.29 [M+H]⁺ (calc. 244.29) .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Modifications and Activity Trends

Compound Name Substituents/Modifications MIC (µg/mL) Key Findings Reference ID
Compound 23 (Triazole-thiadiazole) 3-Triazolo[3,4-b]thiadiazole, 2-Cl-phenyl 16 Potent antimicrobial activity; QSAR highlights lipophilic/steric dominance
Compound 6 (Oxadiazole-quinoxaline) 3-Oxadiazole, quinoxaline moiety <6.25 Superior to ciprofloxacin against S. aureus; oxadiazole enhances activity
1,8-NA (7-Acetamido derivative) 7-Acetamido group N/A Synergizes with fluoroquinolones against resistant strains
  • Mechanistic Insights: The triazole-thiadiazole substituent in Compound 23 enhances steric bulk and lipophilicity, critical for disrupting bacterial membranes . Oxadiazole rings (e.g., in Compound 6) improve metabolic stability and hydrogen bonding, aiding target engagement . Acetamido groups (1,8-NA) facilitate synergistic interactions with antibiotics by mimicking fluoroquinolone structures .

Anticancer Activity and Cisplatin Sensitization

Structural Analogues and Physicochemical Properties

Compound Name (CAS No.) Substituents Key Properties Application/Activity Reference ID
1-Ethyl-7-methyl-3-propanoyl (Target) 1-Ethyl, 7-methyl, 3-propanoyl High lipophilicity (logP ~2.5) Antimicrobial/anticancer potential
3-TNB (Sulfonamide derivative) 3-Trifluoromethyl, sulfonamide Enhanced solubility (polar groups) Antibiotic synergy
7-MN (7-Methyl-2-phenyl) 7-Methyl, 2-phenyl Moderate logP (~2.0) A1 adenosine receptor antagonism
  • Substituent Effects: Propanoyl vs. Sulfonamide: Propanoyl increases lipophilicity for membrane penetration, while sulfonamide (3-TNB) improves solubility and hydrogen bonding . Halogenation: Bromo/chloro substituents (e.g., in 6e/6h) enhance electronic effects, stabilizing ligand-receptor interactions .

Biological Activity

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

PropertyValue
CAS Number 58034-78-9
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one
InChI Key CYDFIAGFVIGXQJ-UHFFFAOYSA-N

The biological activity of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, which may lead to therapeutic effects such as antimicrobial and anticancer properties .

Antimicrobial Properties

Research has indicated that compounds within the naphthyridine family exhibit significant antimicrobial activity. For instance, studies have shown that similar naphthyridinones can inhibit bacterial growth by interfering with essential metabolic pathways. The structure of 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one suggests it may possess similar properties, potentially serving as a scaffold for developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives. For example, compounds like 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cancer cell proliferation .

Case Studies

  • Inhibition of CDK1 : A study focused on the development of selective inhibitors for CDK1 revealed that derivatives similar to 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one showed promising inhibition profiles against CDK1, with IC50 values indicating effective modulation of cell cycle progression in various cancer cell lines .
  • Antiviral Activity : Another investigation highlighted the potential of naphthyridine compounds in targeting viral replication mechanisms. The ability of these compounds to inhibit key viral enzymes suggests that 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one could be further evaluated for antiviral applications .

In Vitro Studies

In vitro assays have demonstrated that 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one exhibits a range of biological activities:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
AntiviralInhibition of viral replication

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate that derivatives exhibit varying degrees of cytotoxicity depending on concentration and exposure time. Further studies are needed to establish safe dosage levels for clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step pathways involving alkylation, iodination, and substitution. For instance, alkylation of 1,8-naphthyridinones with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-ethyl derivatives . Subsequent iodination using I₂ and Pb(OAc)₄ introduces reactive sites for functionalization (e.g., propanoyl groups via nucleophilic substitution) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. controlled heating), and catalyst selection (e.g., CuI for cyanolysis) to improve yields .

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., ethyl/methyl protons at δ 1.44–4.72 ppm, naphthyridine aromatic protons at δ 7.0–8.75 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) ring motifs) using SHELX programs for refinement .

Q. What are standard protocols for preliminary bioactivity screening?

  • Methodology : Use in vitro assays targeting bacterial (e.g., S. aureus MIC via broth dilution) and cancer cell lines (e.g., cisplatin sensitization via MTT assays). Statistical validation (e.g., Student’s t-test with p < 0.05) confirms significance .

Advanced Research Questions

Q. How can synthesis yields be enhanced for derivatives with modified acyl groups?

  • Methodology : Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using Pd catalysts and microwave-assisted heating to reduce side products. Monitor intermediates via TLC/HPLC and purify via column chromatography (petroleum ether/EtOAc gradients) .

Q. What challenges arise in crystallographic refinement of naphthyridine derivatives, and how are they addressed?

  • Methodology : Challenges include disorder in flexible side chains (e.g., ethyl groups) and weak diffraction. Use SHELXL for anisotropic refinement and SQUEEZE (in PLATON) to model solvent regions. Validate via R-factor convergence (e.g., R₁ < 0.05) .

Q. How can computational docking elucidate the compound’s mechanism of action?

  • Methodology : Perform Glide XP docking to predict binding poses in protein targets (e.g., ATR/CHK1 kinases). Score interactions (hydrophobic enclosures, H-bonds) and validate with MD simulations (e.g., Desmond for stability over 100 ns) .

Q. How to reconcile conflicting bioactivity data (e.g., antimicrobial vs. anticancer activity)?

  • Methodology : Conduct target-specific assays (e.g., enzyme inhibition for kinases vs. bacterial topoisomerases) and compare SAR trends. Use transcriptomics (RNA-seq) to identify differential gene expression in treated cells .

Q. What strategies improve regioselectivity in multi-step functionalization?

  • Methodology : Employ directing groups (e.g., iodine at C3) to control substitution sites. For example, cyanolysis at C3-I with KCN/CuI yields nitriles, enabling further coupling .

Q. How should researchers design statistical frameworks for bioassay reproducibility?

  • Methodology : Use ANOVA for multi-group comparisons (e.g., dose-response curves) and apply Bonferroni correction to minimize Type I errors. Report IC₅₀ values with 95% confidence intervals .

Notes

  • Structural Complexity : Emphasized methodological rigor for synthetic and analytical challenges.
  • Contradictions : Highlighted strategies to resolve bioactivity discrepancies through mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.